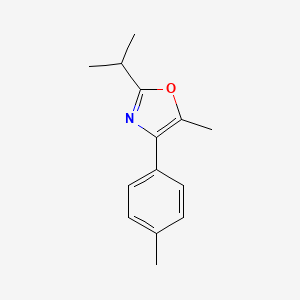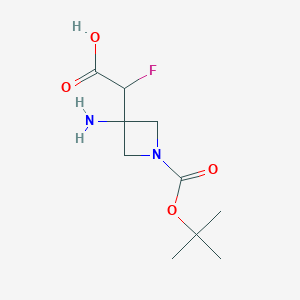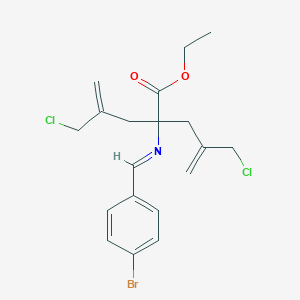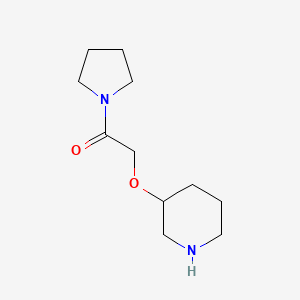
2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of both piperidine and pyrrolidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidine, followed by nucleophilic substitution with a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride as a base in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Piperidin-3-yloxy)-1-(morpholin-1-yl)ethanone
- 2-(Piperidin-3-yloxy)-1-(azetidin-1-yl)ethanone
Uniqueness
2-(Piperidin-3-yloxy)-1-(pyrrolidin-1-yl)ethanone is unique due to its specific combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H20N2O2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
2-piperidin-3-yloxy-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C11H20N2O2/c14-11(13-6-1-2-7-13)9-15-10-4-3-5-12-8-10/h10,12H,1-9H2 |
Clé InChI |
WPPKQBXUVITVLG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)COC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


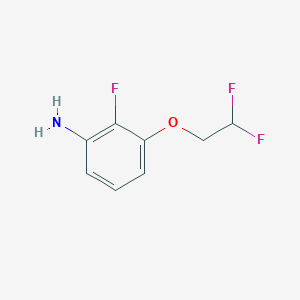


![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
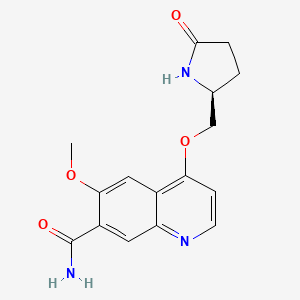
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)

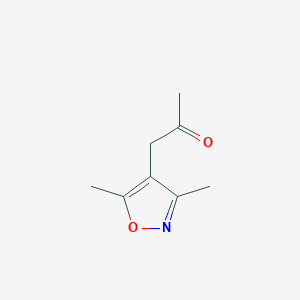
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)
